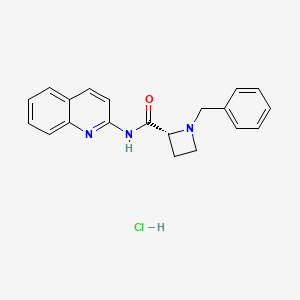
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride, also known as QZ-1, is a small molecule drug that has been synthesized and studied in recent years. It belongs to the class of azetidine-2-carboxamides and has shown potential in scientific research applications due to its ability to modulate protein-protein interactions.
Mécanisme D'action
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride works by binding to a hydrophobic pocket on the surface of the MDM2 protein, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization of p53 and subsequent activation of the p53 pathway. Similarly, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride binds to a hydrophobic pocket on the surface of the Bcl-2 protein, which is responsible for binding to Bak. This binding prevents the interaction between Bcl-2 and Bak, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have biochemical and physiological effects in cancer cells. Specifically, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Bcl-2/Bak interaction. (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has also been shown to have anti-tumor activity in vivo, as demonstrated by its ability to inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is its specificity for the MDM2/p53 and Bcl-2/Bak interactions, which allows for targeted inhibition of these pathways. Additionally, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is its relatively low potency compared to other MDM2 inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride.
Orientations Futures
There are several future directions for the study of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride. First, further studies are needed to optimize the synthesis method and improve the potency of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride. Second, additional studies are needed to elucidate the mechanism of action of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride and its effects on other pathways involved in cancer development. Third, clinical trials are needed to determine the safety and efficacy of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride in humans. Finally, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride may have potential for use in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy.
Méthodes De Synthèse
The synthesis of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride involves a series of steps starting from quinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride and then reacted with benzylamine to obtain the benzylamide derivative. The benzylamide is then cyclized using triphosgene and N-methylmorpholine to form the azetidine ring, which is subsequently acylated with 2-(trifluoromethyl)benzoic acid to give the final product as a hydrochloride salt.
Applications De Recherche Scientifique
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have potential in scientific research applications due to its ability to modulate protein-protein interactions. Specifically, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been found to inhibit the interaction between MDM2 and p53, which is a key pathway involved in cancer development. This inhibition leads to the stabilization of p53 and subsequent activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells. (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis. Inhibition of this interaction can lead to the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2R)-1-benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c24-20(18-12-13-23(18)14-15-6-2-1-3-7-15)22-19-11-10-16-8-4-5-9-17(16)21-19;/h1-11,18H,12-14H2,(H,21,22,24);1H/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPURGHWBYRKBTQ-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458706.png)
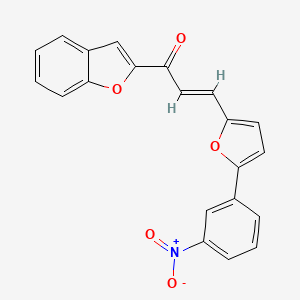
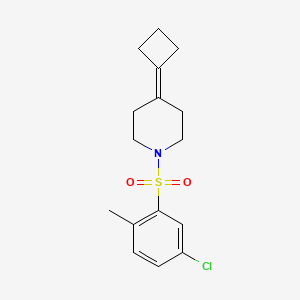
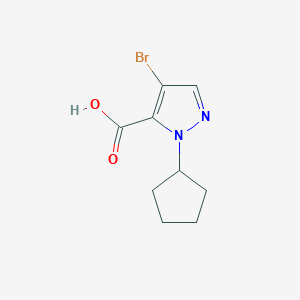
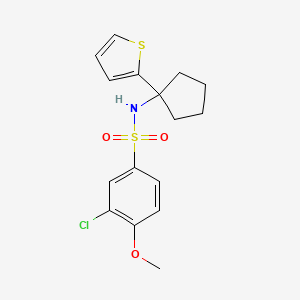
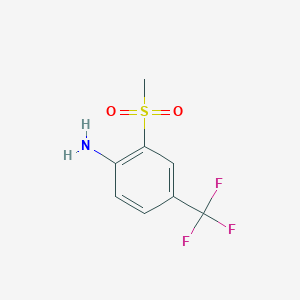
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458718.png)
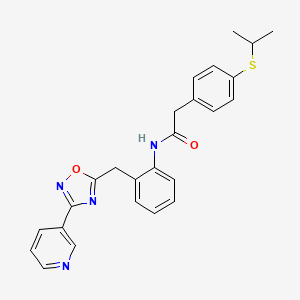


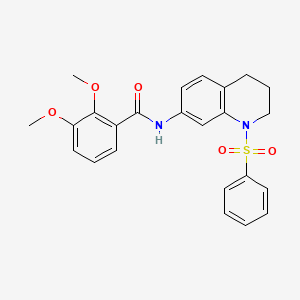
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)